An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Phenylphenol
An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylphenol, also known as 4-hydroxybiphenyl, is an organic compound with the chemical formula C₁₂H₁₀O. It is a white to off-white crystalline solid with a faint phenolic odor.[1] This biphenyl derivative is of significant interest in various scientific fields due to its applications as an intermediate in the synthesis of resins, dyes, and as a component in fungicides.[2][3] Furthermore, its role as an endocrine-disrupting chemical, exhibiting estrogenic and antiandrogenic activities, makes it a crucial subject of study in toxicology and drug development.[2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Phenylphenol, detailed experimental methodologies for their determination, and a visualization of its synthesis workflow and its interaction with hormonal signaling pathways.
Core Chemical and Physical Properties
The key chemical and physical properties of 4-Phenylphenol are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Appearance | White to slightly yellow flakes or crystalline powder.[4][5] | |
| Odor | Faint, characteristic phenolic odor.[1][6] | |
| Melting Point | 164-166 °C[2][3][4] | |
| Boiling Point | 321-323 °C[2][3] | |
| Density | ~1.24 g/cm³[1][3] | |
| Vapor Pressure | 0 Pa at 25 °C[3] | |
| Flash Point | 165.6 °C (330 °F)[5][7] |
Chemical and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O[2][4] | |
| Molecular Weight | 170.21 g/mol [2][4] | |
| CAS Number | 92-69-3[2][4] | |
| pKa | 9.55 at 25 °C[3] | |
| LogP | 3.6 at 25 °C[3] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | 0.7 g/L at 20 °C[3][8] | |
| Methanol | Soluble (50 mg/mL)[9] | |
| Ethanol | Readily soluble[1] | |
| Ether | Readily soluble[1] | |
| Benzene | Readily soluble[1] | |
| Ketones | Easily soluble[10] | |
| Alkaline Solutions | Easily soluble[10] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | Chemical shifts are observed for the aromatic protons.[11] | |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the twelve carbon atoms are present.[12] | |
| IR (KBr disc) | Characteristic peaks for O-H and aromatic C-H and C-C stretching.[12] | |
| UV-Vis | Absorption maxima characteristic of the biphenyl chromophore.[1] | |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 170.[13] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of 4-Phenylphenol.
Melting Point Determination (Capillary Method)
The melting point of 4-Phenylphenol can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Sample Preparation: A small amount of dry, finely powdered 4-Phenylphenol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point. For a pure compound, this range should be narrow (0.5-1 °C).[2]
Boiling Point Determination (Thiele Tube Method)
Due to its high boiling point, the Thiele tube method is a suitable micro-method for determining the boiling point of 4-Phenylphenol.
-
Sample Preparation: A small amount of 4-Phenylphenol (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid boils, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of 4-Phenylphenol in various solvents can be determined by the following procedure:
-
Preparation: A known mass of 4-Phenylphenol (e.g., 10 mg) is placed in a vial.
-
Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature (e.g., 20 °C) until equilibrium is reached (no more solid dissolves).
-
Analysis: If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve completely, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of 4-Phenylphenol in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, by comparing the measurement to a calibration curve of known concentrations.
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) of the phenolic hydroxyl group in 4-Phenylphenol can be determined spectrophotometrically.
-
Solution Preparation: A series of buffer solutions with a range of known pH values (e.g., from pH 8 to pH 11) are prepared. A stock solution of 4-Phenylphenol in a suitable solvent (e.g., methanol) is also prepared.
-
Spectral Measurement: A small, constant aliquot of the 4-Phenylphenol stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded. The phenolate form of 4-Phenylphenol will have a different absorption maximum and/or molar absorptivity compared to the neutral phenolic form.
-
Data Analysis: The absorbance at a wavelength where the difference between the two forms is significant is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[12]
NMR and UV-Vis Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A small amount of 4-Phenylphenol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.[8]
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of 4-Phenylphenol is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Spectral Measurement: The solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. Then, the UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).
Visualizations
Experimental Workflow: Synthesis of 4-Phenylphenol via Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the synthesis of 4-Phenylphenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
Caption: Workflow for the synthesis of 4-Phenylphenol.
Signaling Pathway: Endocrine Disruption by 4-Phenylphenol
4-Phenylphenol is recognized as an endocrine-disrupting chemical that can interfere with the normal functioning of the endocrine system by interacting with nuclear hormone receptors, specifically the estrogen and androgen receptors.[2][6]
Caption: Endocrine disruption by 4-Phenylphenol.
References
- 1. Synthesis and estrogen receptor binding of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of tamoxifen. X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 10. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine is an aryl hydrocarbon receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
